Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl-
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Overview
Description
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is a compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustard alkylating agents, which are used in chemotherapy for treating various types of cancers. The presence of bis(2-chloroethyl)amino groups in its structure makes it a potent agent for DNA alkylation, leading to its use in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- typically involves the reaction of 2-chloroethylamine with p-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with ethyl chloroacetate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process, given the toxic nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, depending on the reagents and conditions used .
Scientific Research Applications
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is used in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is unique due to its specific structure, which allows for targeted DNA alkylation with high efficiency. Its ethyl group provides additional stability and specificity in its interactions with DNA, making it a potent chemotherapeutic agent .
Properties
CAS No. |
40068-20-0 |
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Molecular Formula |
C14H20Cl2N2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-2-17-14(19)11-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6H,2,7-11H2,1H3,(H,17,19) |
InChI Key |
DNWYNHYCHKJTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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